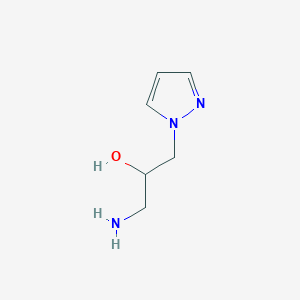![molecular formula C17H16F3N5S2 B2612674 2-[[5-Propylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine CAS No. 868221-89-0](/img/structure/B2612674.png)
2-[[5-Propylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[[5-Propylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a heterocyclic aromatic ring system, similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a 1,2,4-triazole ring, which is another type of heterocyclic ring structure that includes three nitrogen atoms . The molecule also includes a trifluoromethyl group attached to a phenyl ring, and two sulfanyl groups (–SH), one of which is attached to a propyl group .
Molecular Structure Analysis
The presence of multiple ring structures, including a pyrimidine and a 1,2,4-triazole, suggests that this compound could exhibit aromaticity, which can contribute to its stability . The trifluoromethyl group is a strong electron-withdrawing group, which could impact the electron distribution and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electron-withdrawing trifluoromethyl group, as well as the nucleophilic sulfanyl groups . The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors such as its aromaticity, the electron-withdrawing nature of the trifluoromethyl group, and the nucleophilicity of the sulfanyl groups .Scientific Research Applications
Synthesis and Chemical Properties
- Novel series of pyrazolo[1,5-a]pyrimidine ring systems with phenylsulfonyl moieties have been synthesized, showing significant antimicrobial activities. These derivatives highlight the versatility of pyrimidine-based compounds in chemical synthesis and potential therapeutic applications (Amani M. R. Alsaedi et al., 2019).
- A study on the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines through oxidative N-N bond formation presents a novel strategy for constructing heterocyclic compounds, demonstrating the chemical utility of triazole and pyridine derivatives (Zisheng Zheng et al., 2014).
Antimicrobial and Antitumor Activities
- The antibacterial activity of a novel pyrimidine derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was evaluated against various bacterial strains, showing promising results. This underscores the potential of pyrimidine and triazole derivatives in developing new antimicrobial agents (S. Lahmidi et al., 2019).
- Pyrimidine derivatives have been synthesized and evaluated for their antitumor activity, indicating the broad spectrum of biological activities associated with pyrimidine-based compounds (M. M. Gineinah et al., 2013).
Electronic and Material Applications
- Research on pyrimidine-containing star-shaped compounds for use in electronic devices demonstrates the potential of pyrimidine derivatives in materials science, particularly in creating materials with high electron mobility and triplet energy levels, suitable for organic light-emitting devices (Xiaojun Yin et al., 2016).
Future Directions
Properties
IUPAC Name |
2-[[5-propylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N5S2/c1-2-9-26-16-24-23-14(11-27-15-21-7-4-8-22-15)25(16)13-6-3-5-12(10-13)17(18,19)20/h3-8,10H,2,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEOLOSLYXTMLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)CSC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-{2-[(E)-2-(1-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl}ethylidene)hydrazin-1-yl]-1,3-thiazol-4-yl}phenyl)acetic acid](/img/structure/B2612592.png)
![N-(4-fluorophenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide](/img/structure/B2612593.png)
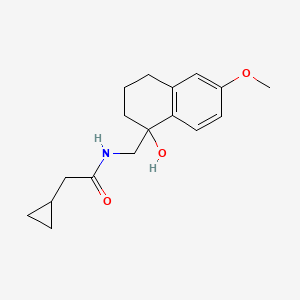
![cyclobutyl(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone](/img/structure/B2612597.png)
![N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2,2-diphenylacetamide](/img/structure/B2612598.png)
![N-(2-methylthiazol-5-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2612599.png)
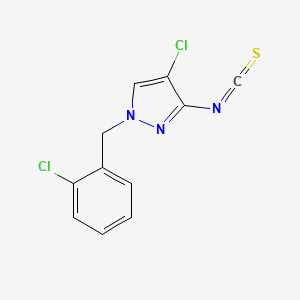
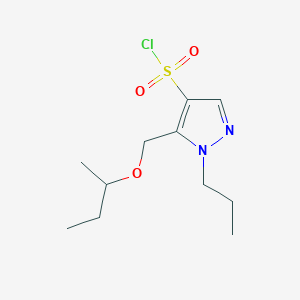
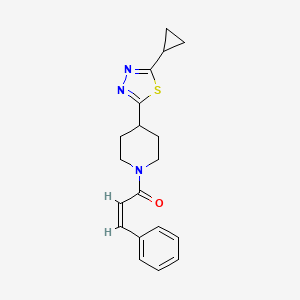
![[2-(1-Adamantylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2612607.png)
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-difluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2612608.png)
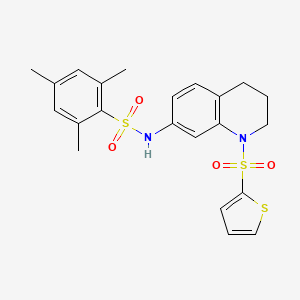
![3-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2612612.png)
